![molecular formula C13H14NO5- B14338379 2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate CAS No. 110232-60-5](/img/structure/B14338379.png)
2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate is a chemical compound that features an oxazolidinone ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazolidinones is the reaction of urea with ethanolamine under microwave irradiation, which generates hot spots and facilitates the formation of the oxazolidinone ring . Another method involves the reaction of propargyl alcohols with isocyanates under mild conditions, leading to the formation of N-substituted iodoalkylidene oxazolidin-2-ones .
Industrial Production Methods
Industrial production of oxazolidinones, including 2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate, often employs catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed N-arylation of oxazolidinones with aryl bromides can produce 3-aryl-2-oxazolidinones in good yields . Additionally, the use of visible-light photocatalysis and earth-abundant transition metal catalysis can enable intramolecular C(sp3)-H amination and oxygenation of unactivated carbamates .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, and various bases and solvents for palladium-catalyzed N-arylation . Reaction conditions often involve mild temperatures and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed N-arylation can produce 3-aryl-2-oxazolidinones, while oxidation reactions can yield different oxidized derivatives .
Scientific Research Applications
2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate involves its interaction with molecular targets and pathways. For example, oxazolidinone-based antibiotics inhibit bacterial protein synthesis by targeting the binding of N-formylmethionyl-tRNA to the ribosome . This inhibition prevents the formation of the initiation complex, thereby blocking bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar mechanisms of action but improved efficacy and tolerability.
Cycloserine: A second-line drug against tuberculosis, which also contains an oxazolidinone ring but has a different mechanism of action.
Uniqueness
2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate is unique due to its specific structure, which combines the oxazolidinone ring with a benzoate group
Properties
CAS No. |
110232-60-5 |
|---|---|
Molecular Formula |
C13H14NO5- |
Molecular Weight |
264.25 g/mol |
IUPAC Name |
2-[2-(1,3-oxazolidin-2-yl)ethoxycarbonyl]benzoate |
InChI |
InChI=1S/C13H15NO5/c15-12(16)9-3-1-2-4-10(9)13(17)19-7-5-11-14-6-8-18-11/h1-4,11,14H,5-8H2,(H,15,16)/p-1 |
InChI Key |
NXXCKIHHKCRIHT-UHFFFAOYSA-M |
Canonical SMILES |
C1COC(N1)CCOC(=O)C2=CC=CC=C2C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


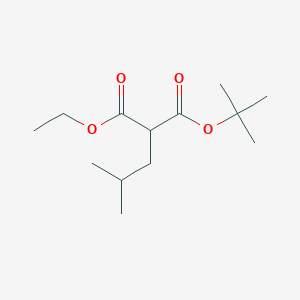
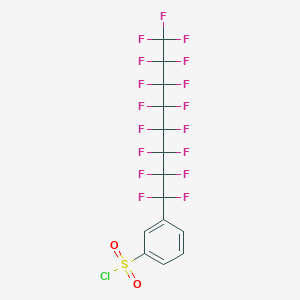
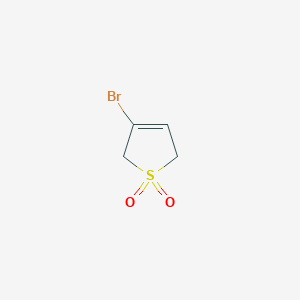
![2-Ethyl[1,3]thiazolo[4,5-c]pyridine](/img/structure/B14338313.png)
![{[(Butyltellanyl)methoxy]methyl}benzene](/img/structure/B14338331.png)
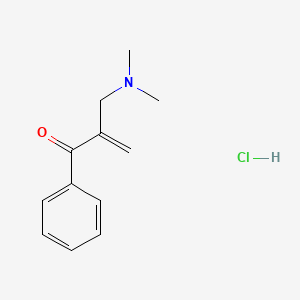
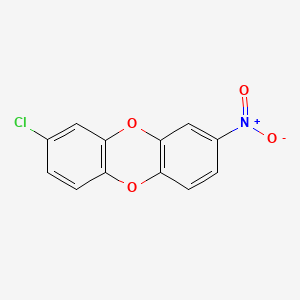
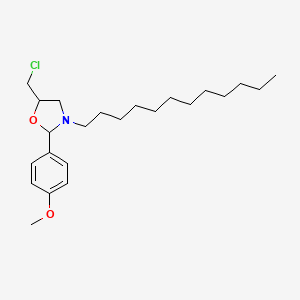
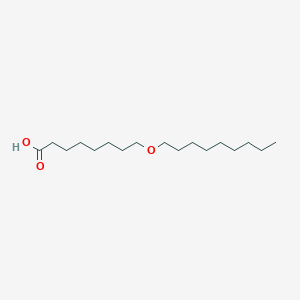
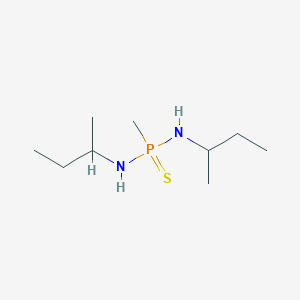
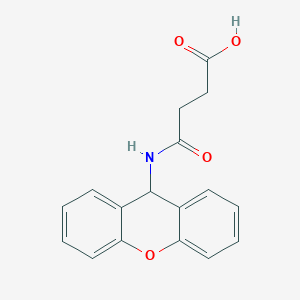
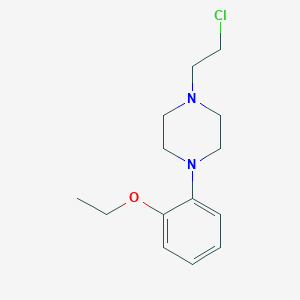
dimethylsilane](/img/structure/B14338378.png)

